2-chloro-N-{4-[(4-methoxyphenyl)sulfamoyl]phenyl}acetamide
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Overview
Description
2-Chloro-N~1~-{4-[(4-methoxyanilino)sulfonyl]phenyl}acetamide is a chemical compound that belongs to the class of acetamides It is characterized by the presence of a chloro group, a methoxy group, and a sulfonyl group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Chloro-N~1~-{4-[(4-methoxyanilino)sulfonyl]phenyl}acetamide can be synthesized through a multi-step process. One common method involves the reaction of aniline with chloroacetyl chloride in the presence of a base such as pyridine to form 2-chloro-N-phenylacetamide . This intermediate can then be further reacted with 4-methoxyaniline and a sulfonylating agent such as sulfonyl chloride to yield the final product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by controlling reaction parameters such as temperature, pressure, and the concentration of reactants.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N~1~-{4-[(4-methoxyanilino)sulfonyl]phenyl}acetamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the methoxy and sulfonyl groups.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids and amines.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are applied.
Major Products Formed
The major products formed from these reactions include substituted derivatives, oxidized or reduced forms of the compound, and hydrolyzed products such as carboxylic acids and amines .
Scientific Research Applications
2-Chloro-N~1~-{4-[(4-methoxyanilino)sulfonyl]phenyl}acetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-chloro-N~1~-{4-[(4-methoxyanilino)sulfonyl]phenyl}acetamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-N-phenylacetamide: Similar structure but lacks the methoxy and sulfonyl groups.
N-(2,6-Dimethylphenyl)chloroacetamide: Contains a dimethylphenyl group instead of the methoxyanilino and sulfonyl groups.
Propachlor: An acetamide derivative with different substituents, used as a herbicide.
Uniqueness
2-Chloro-N~1~-{4-[(4-methoxyanilino)sulfonyl]phenyl}acetamide is unique due to the presence of both methoxy and sulfonyl groups, which confer specific chemical and biological properties. These functional groups can influence the compound’s reactivity, solubility, and interaction with biological targets, making it distinct from other similar compounds .
Properties
Molecular Formula |
C15H15ClN2O4S |
---|---|
Molecular Weight |
354.8 g/mol |
IUPAC Name |
2-chloro-N-[4-[(4-methoxyphenyl)sulfamoyl]phenyl]acetamide |
InChI |
InChI=1S/C15H15ClN2O4S/c1-22-13-6-2-12(3-7-13)18-23(20,21)14-8-4-11(5-9-14)17-15(19)10-16/h2-9,18H,10H2,1H3,(H,17,19) |
InChI Key |
FHUOQQXHOHCOLK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)CCl |
Origin of Product |
United States |
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